17-(4-Decylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-(4-Decylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL is a complex organic compound characterized by its unique structure, which includes a decylphenoxy group and multiple ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-(4-Decylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL typically involves the reaction of 4-decylphenol with a polyether chain precursor. The reaction conditions often include the use of a strong base, such as sodium hydride, to deprotonate the phenol group, followed by the addition of the polyether chain under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 17-(4-Decylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL can undergo various chemical reactions, including:
Substitution: The phenoxy group can participate in substitution reactions with electrophiles, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce alcohols or ethers .
Scientific Research Applications
17-(4-Decylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL has several applications in scientific research:
Chemistry: Used as a surfactant or emulsifying agent in various chemical reactions and formulations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals, coatings, and polymers.
Mechanism of Action
The mechanism of action of 17-(4-Decylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL involves its interaction with molecular targets through its phenoxy and ether groups. These interactions can disrupt cellular membranes or interfere with enzymatic activities, leading to various biological effects . The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
(4-Decylphenoxy)acetic acid: Shares the decylphenoxy group but differs in the presence of an acetic acid moiety.
4-(4-Decylphenoxy)benzenesulfonic acid sodium salt: Contains a sulfonic acid group, making it more hydrophilic compared to 17-(4-Decylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL.
Uniqueness: this compound is unique due to its multiple ether linkages, which confer distinct physicochemical properties. These properties make it suitable for applications requiring both hydrophobic and hydrophilic interactions .
Properties
CAS No. |
90996-04-6 |
---|---|
Molecular Formula |
C28H50O7 |
Molecular Weight |
498.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-(4-decylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C28H50O7/c1-2-3-4-5-6-7-8-9-10-27-11-13-28(14-12-27)35-26-25-34-24-23-33-22-21-32-20-19-31-18-17-30-16-15-29/h11-14,29H,2-10,15-26H2,1H3 |
InChI Key |
OMCWRQFSRGSRLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.